2-(Oxan-4-yloxy)aniline;hydrochloride
Description
Chemical Name: 4-[(Oxolan-2-yl)methoxy]aniline hydrochloride CAS No.: 1172071-34-9 Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.70 g/mol Structural Features: The compound consists of an aniline moiety substituted with a tetrahydrofuran (oxolane) ring via an ether linkage. The hydrochloride salt enhances stability and solubility in polar solvents. Applications are hypothesized in pharmaceuticals (e.g., as a building block for kinase inhibitors) or materials science (e.g., polymer precursors) due to its aromatic amine functionality .
Properties
IUPAC Name |
2-(oxan-4-yloxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9H,5-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGGYINRHJYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)aniline;hydrochloride typically involves the reaction of oxane derivatives with aniline under controlled conditions. One common method includes the use of oxane-4-ol and aniline in the presence of a suitable catalyst to facilitate the formation of the oxane-aniline bond. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(Oxan-4-yloxy)aniline;hydrochloride may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted aniline derivatives.
Scientific Research Applications
2-(Oxan-4-yloxy)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Oxan-4-yloxy)aniline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxane ring and aniline moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparison Points
3-[(Phenylsulfonyl)methyl]aniline hydrochloride (91% yield): Synthesized via 24-hour reflux in ethanol/HCl, indicating robust stability under harsh conditions . 2-Chloro-4-fluoroaniline hydrochloride (38.5% yield): Lower yield attributed to competing side reactions with thionyl chloride .
Substituent Effects: Electron-Withdrawing Groups (EWG): Sulfonyl () and halogen () groups decrease amine basicity, stabilizing the hydrochloride salt. Steric and H-Bonding Effects: The oxolane group in the target compound provides steric hindrance and ether oxygen for H-bonding, distinguishing it from simpler analogues like aniline hydrochloride .
2-(2-Imidazolyl)aniline hydrochloride: Safety data emphasize handling precautions (e.g., avoid inhalation), though specific toxicity data are absent . Target Compound: No direct toxicity data, but structural similarity to aniline hydrochloride warrants caution in handling.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
